6-Methoxychroman

Vue d'ensemble

Description

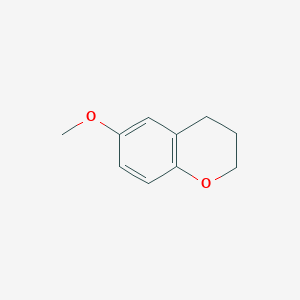

6-Methoxychroman is an organic compound with the molecular formula C₁₀H₁₂O₂. It belongs to the class of oxygen-containing heterocycles and is structurally related to chroman. This compound is characterized by a methoxy group attached to the chroman ring, which imparts unique chemical and biological properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Mécanisme D'action

Target of Action

6-Methoxychroman, a derivative of Chromanone, is a heterobicyclic compound Chromanone analogs have been shown to exhibit a wide range of pharmacological activities, suggesting that they interact with multiple targets .

Mode of Action

Chromanone analogs have been shown to display antiparasitic activity by targeting pteridine reductase-1 . This suggests that this compound may interact with its targets in a similar manner, leading to significant inhibition of certain biological processes.

Biochemical Pathways

Chromanone and its analogs are known to affect various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and more . This suggests that this compound may influence a wide range of biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

A related compound, cremastranone, has been shown to have poor oral bioavailability and rapid metabolism, suggesting that this compound may have similar pharmacokinetic properties .

Result of Action

Given the wide range of pharmacological activities exhibited by chromanone and its analogs , it can be inferred that this compound may have diverse molecular and cellular effects.

Analyse Biochimique

Biochemical Properties

It is known that it has a molecular weight of 178.19 and a linear formula of C10H10O3

Molecular Mechanism

It is known that it has a boiling point of 319°C at 760 mmHg , suggesting that it may interact with biomolecules at high temperatures

Metabolic Pathways

Metabolic pathways are a series of interconnected biochemical reactions that convert a substrate molecule or molecules through a series of metabolic intermediates, eventually yielding a final product or products . Further research is needed to describe the metabolic pathways that 6-Methoxychroman is involved in, including any enzymes or cofactors that it interacts with. This could also include any effects on metabolic flux or metabolite levels.

Subcellular Localization

Subcellular localization refers to the specific location within a cell where a molecule or a group of molecules function . Further research is needed to understand the subcellular localization of this compound and any effects on its activity or function. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

6-Methoxychroman can be synthesized through various synthetic routes. One common method involves the cyclization of 3-(4-methoxyphenoxy) propanoic acid using polyphosphoric acid as a catalyst. The reaction mixture is stirred and heated for a specific duration to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. detailed industrial methods are often proprietary and not publicly disclosed.

Analyse Des Réactions Chimiques

Types of Reactions

6-Methoxychroman undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding chromanones or chromones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the chroman ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

Oxidation: Chromanones and chromones.

Reduction: Dihydrochromans.

Substitution: Halogenated chromans.

Applications De Recherche Scientifique

6-Methoxychroman has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Medicine: Potential therapeutic applications include anti-inflammatory, antioxidant, and anticancer activities.

Industry: It is used in the formulation of cosmetics and pharmaceuticals due to its bioactive properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6-Methoxychroman-2-one

- 3-Methyl-6-methoxychroman

- This compound-4-one

Uniqueness

This compound is unique due to its specific methoxy substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying biochemical processes .

Activité Biologique

6-Methoxychroman, specifically in its various forms such as this compound-2-one and this compound-4-one, has garnered attention in scientific research due to its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a bicyclic structure with a methoxy group at the sixth position of the chroman-4-one framework. This structural characteristic enhances its solubility and reactivity, making it a valuable scaffold in medicinal chemistry.

The biological activity of this compound is largely attributed to its interaction with various biochemical pathways:

- Antioxidant Activity : It exhibits significant free radical scavenging capabilities, which are crucial for reducing oxidative stress.

- Antimicrobial Properties : Studies indicate that it can inhibit the growth of certain bacteria and fungi.

- Anti-inflammatory Effects : Research has shown that it can modulate inflammatory responses, potentially offering therapeutic benefits for inflammatory diseases.

- Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Antioxidant Activity

Table 1 summarizes the antioxidant activities of different derivatives of this compound:

| Compound Name | DPPH Scavenging Activity (%) | Lipid Peroxidation Inhibition (%) |

|---|---|---|

| This compound-2-one | 66.4 ± 0.5 | 176.8 ± 10 |

| 7-Hydroxy-5-methoxy-4-chromanone | 70.3 ± 1.0 | 200.0 ± 15 |

| This compound-4-one | 64.5 ± 0.8 | 150.2 ± 12 |

These results indicate that derivatives of this compound exhibit potent antioxidant properties, outperforming standard antioxidants like vitamin E.

Antimicrobial Properties

Research has identified the antimicrobial efficacy of this compound against various pathogens. For instance, a study found that it inhibited the growth of Staphylococcus aureus and Escherichia coli by disrupting their cellular membranes.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound reduces pro-inflammatory cytokine production in macrophages, indicating its potential use in treating inflammatory conditions.

Anticancer Activity

The anticancer properties of this compound derivatives have been explored in several studies:

- Case Study : A study published in Cancer Letters reported that treatment with this compound-4-one resulted in a significant reduction in cell viability in breast cancer cell lines (MCF-7) through apoptosis induction.

Case Studies

- Retinal Neovascularization : Research highlighted in Orchids as Aphrodisiac, Medicine or Food indicated that this compound-4-one effectively reduces retinal neovascularization, suggesting potential applications for treating vasoproliferative retinopathies .

- Diabetes Management : Another study demonstrated that derivatives of this compound showed promising results in lowering blood glucose levels in diabetic animal models, indicating their potential as antidiabetic agents .

Propriétés

IUPAC Name |

6-methoxy-3,4-dihydro-2H-chromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-11-9-4-5-10-8(7-9)3-2-6-12-10/h4-5,7H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKMYBNGVOXIJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316605 | |

| Record name | 6-Methoxychroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3722-76-7 | |

| Record name | 6-Methoxychroman | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3722-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxychroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the natural sources of 6-methoxychroman derivatives?

A1: this compound derivatives have been isolated from various fungal species. For instance, Lentinus strigellus produces 2,2-dimethyl-6-methoxychroman-4-one, 4-hydroxy-2,2-dimethyl-6-methoxychromane, and (3R,4S)-3,4-dihydroxy-2,2-dimethyl-6-methoxychromane when cultivated in a peptone-rich liquid medium. [] Similarly, Panus rudis yields 4-hydroxy-2,2-dimethyl-6-methoxychromane, 2,2-dimethyl-6-methoxychroman-4-one, and 3,4-dihydroxy-2,2-dimethyl-6-methoxychromane. []

Q2: Besides fungal sources, are there other ways to obtain this compound derivatives?

A2: Yes, synthetic routes have been developed for this compound derivatives. One example is the synthesis of (E)-3-benzylidene-6-methoxychroman-4-one, utilizing methyl 3-aryl-3-hydroxy-2-methylenepropanoates and the Baylis-Hillman reaction. [] This method provides access to a variety of 3-benzylidenechroman-4-one derivatives, including the methyl ether of bonducellin, a naturally occurring compound.

Q3: What are the reported biological activities of this compound derivatives?

A3: Research suggests that some this compound derivatives exhibit antifungal properties. For instance, 3-(4-methoxybenzylidene)-6-methoxychroman-4-one has demonstrated antifungal activity. [] This highlights the potential of 6-methoxychromans as lead compounds for developing novel antifungal agents.

Q4: Have any studies investigated the structure-activity relationship (SAR) of this compound derivatives?

A4: While specific SAR studies focusing solely on this compound are limited, the synthesis of various derivatives like (E)-3-benzylidene-6-methoxychroman-4-ones allows for preliminary observations. [] Modifications to the benzylidene moiety, such as the introduction of different substituents, could potentially impact the antifungal activity and provide insights into the SAR.

Q5: Are there any studies exploring the three-dimensional structure of this compound derivatives?

A5: Yes, X-ray crystallography studies have been conducted on some derivatives. For instance, the crystal structure of 3-benzylidene-6-methoxychroman-4-one reveals a dihedral angle of 67.78° between the phenyl ring and the benzene ring of the chromanone moiety. [] This structural information can be valuable for understanding the molecular interactions and potential binding modes of these compounds with biological targets.

Q6: What analytical techniques are commonly employed to characterize this compound derivatives?

A6: Researchers utilize various spectroscopic techniques to identify and characterize this compound derivatives. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV) spectroscopy. [, ] These techniques provide valuable information regarding the structure, purity, and identity of the isolated compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.